molecular formula C14H10FN3O3S2 B14179601 4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine CAS No. 922505-33-7

4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine

Cat. No.: B14179601
CAS No.: 922505-33-7
M. Wt: 351.4 g/mol
InChI Key: YJICHSJLOSYCLT-UHFFFAOYSA-N
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Description

4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a phenoxy group, which is further substituted with a thiadiazole-sulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized from hydrazonoyl halides and thiocyanates .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can introduce various functional groups .

Scientific Research Applications

4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and fluorinated pyridines. Examples include:

Uniqueness

What sets 4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine apart is the combination of the fluorine atom and the thiadiazole-sulfonylmethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

922505-33-7

Molecular Formula

C14H10FN3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

5-[[4-(4-fluoropyridin-3-yl)oxyphenyl]methylsulfonyl]-1,2,4-thiadiazole

InChI

InChI=1S/C14H10FN3O3S2/c15-12-5-6-16-7-13(12)21-11-3-1-10(2-4-11)8-23(19,20)14-17-9-18-22-14/h1-7,9H,8H2

InChI Key

YJICHSJLOSYCLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NC=NS2)OC3=C(C=CN=C3)F

Origin of Product

United States

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